4-methyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
4-methyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H18N4O2S2 and its molecular weight is 398.5. The purity is usually 95%.
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Scientific Research Applications
Inhibitory Activity in Protein-Tyrosine Phosphatase 1B
- Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate derivatives, which are structurally similar to the compound , were prepared and evaluated for inhibitory activity against protein tyrosine phosphatase 1B (PTP-1B) (Navarrete-Vázquez et al., 2012).
Photochemical Rearrangements in Heterocyclic Chemistry
- Studies on 4-alkyl or 4-phenyl substituted 2,3-dihydro-6H-1,3-thiazine-5-carboxylates, related to the compound, have revealed novel photochemical rearrangements, contributing to the understanding of heterocyclic chemistry (Bhatia et al., 1998).
Synthesis of Benzothiazolylthio Compounds for Antimicrobial and Anthelmintic Applications
- The synthesis of benzothiazolylthio compounds similar to the queried compound has been reported, with these compounds showing potential as antimicrobial and anthelmintic agents (Srivastava et al., 2005).
Synthesis of Thiadiazolobenzamide and Its Complexes
- Research on the synthesis of N-(3-methyl-4-oxo-4H-(1,3,4)thiadiazo- lo(2,3-c)(1,2,4)triazin-7-yl)benzamide, a compound structurally related to the queried molecule, and its complexes with Ni and Pd, has been conducted. This study contributes to the field of coordination chemistry and material science (Adhami et al., 2012).
Novel Benzodifuranyl Derivatives as Anti-Inflammatory and Analgesic Agents
- The synthesis of novel benzodifuranyl derivatives, structurally related to the compound , has been reported. These derivatives show promising anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020).
Microwave Promoted Synthesis of Benzamide Derivatives
- Microwave-assisted synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, which share structural similarities with the queried compound, has been explored. This approach offers a cleaner and more efficient synthesis method (Saeed, 2009).
Mechanism of Action
Target of Action
Similar compounds have shown significant anticancer activity against breast and liver cancer cells .
Mode of Action
The compound interacts with its targets, leading to changes in the cell cycle. For instance, similar compounds have been shown to arrest MCF-7 (breast cancer) cells in the S phase and HepG2 (liver cancer) cells in the S and G2 phases .
Pharmacokinetics
Heterocyclic compounds, such as this one, are known to improve drug design, pharmacokinetics, and pharmacodynamics properties by increasing lipophilicity, polarity, precise targeting, and other physicochemical properties .
Result of Action
The compound’s action results in significant anticancer activity, as evidenced by its ability to arrest the cell cycle and induce apoptosis in cancer cells . For instance, one of the similar compounds had a higher ratio of late apoptosis than others on both cancer cells .
Properties
IUPAC Name |
4-methyl-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S2/c1-12-3-7-14(8-4-12)17(25)21-18-22-23-19(27-18)26-11-16(24)20-15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3,(H,20,24)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYQKIDMYNNGGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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